molecular formula C8H11NO B1218716 2-Methyl-6-ethyl-3-hydroxypyridine CAS No. 42451-07-0

2-Methyl-6-ethyl-3-hydroxypyridine

Cat. No. B1218716
CAS RN: 42451-07-0
M. Wt: 137.18 g/mol
InChI Key: WAMHERRLMJDWQC-UHFFFAOYSA-N
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Description

2-Methyl-6-ethyl-3-hydroxypyridine, also known as Emoxypine or Mexidol when used as the succinate salt, is an antioxidant manufactured in Russia . Its chemical structure resembles that of pyridoxine, a type of vitamin B6 . It is not approved for any medical use in the United States or Europe . It is used as an antidepressant agent .


Synthesis Analysis

The compound was first synthesized by L.D. Smirnov and K.M. Dumayev . The ester of thioctic (α-lipoic) acid and 2-ethyl-6-methyl-3-hydroxypyridine was synthesized . The toxicity decreased while the antihypoxic activity simultaneously increased for an equimolar mixture of thioctic acid and 2-ethyl-6-methyl-3-hydroxypyridine after they were combined into 2-ethyl-6-methylpyridinol-3-yl thioctate .


Molecular Structure Analysis

The molecular formula of 2-Methyl-6-ethyl-3-hydroxypyridine is C8H11NO . Its molar mass is 137.182 g·mol −1 . The structure of 2-ethyl-6-methyl-3-hydroxypyridine succinate shows that the antioxidant properties of the compound are caused by hydroxypyridine and are determined via its radical scavenging activity and the suppression of lipid peroxidation .


Chemical Reactions Analysis

The compound has been found to have MAO-modulating actions, the directions depending on their chemical structural properties . The isolated 3-hydroxypyridine derivative emoxypine decreased MAO-A activity by 34 – 44% and MAO-B activity by 9 – 10% .


Physical And Chemical Properties Analysis

The compound is a white to off-white solid . It has a density of 1.053g/cm3 . Its boiling point is 280.6℃ at 760mmHg and the melting point is 136-138℃ .

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis Process: 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant, has been synthesized with an improved process. This process involves the acylation of 2-methylfuran with propionic anhydride, yielding a 71% production of 2-propionyl-5-methylfuran (Yao Xing-sheng, 2007).

Medical and Biological Applications

  • Geroprotective Agent: This compound has shown potential as a geroprotector, demonstrating an increase in the lifespan of certain mouse strains (N. Emanuel & L. K. Obukhova, 1978).
  • Cerebral Blood Perfusion: Studies on rats indicate that 2-ethyl-6-methyl-3-hydroxypyridine hemisuccinate increases cerebral blood flow, especially under conditions of global transient ischemia (T. S. Gan'shina et al., 2011).
  • Traumatic Brain Injury Recovery: It appears to be effective in improving the functional and metabolic parameters of RBCs and the microcirculatory brain structure following traumatic brain injury (V. Polozova Anastasia et al., 2021).
  • Psoriasis and Arterial Hypertension: The compound has shown clinical efficiency in patients with psoriasis affected by arterial hypertension, demonstrating significant antioxidative mechanisms (G. Makurina, 2016).

Pharmacological Aspects

  • Antiarrhythmic Properties: 2-Ethyl-6-methyl-3-hydroxypyridine hemisuccinate has been found to exhibit pronounced antiarrhythmic activity in rat models, suggesting a wider therapeutic spectrum than some well-known antiarrhythmic drugs (A. I. Turilova et al., 2016).

Cellular and Molecular Studies

  • Mitochondrial Effects: The compound has been observed to modulate lipid peroxidation and oxidative modification of mitochondrial proteins in rat liver mitochondria (A. Sinitskii et al., 2021).

Cancer Research

  • Potential Anticancer Agents: Studies on pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derived from 3-hydroxypyridine, have shown effects on the proliferation of cultured L1210 cells and the survival of mice with P388 leukemia (C. Temple et al., 1983).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having flammable liquids (Category 3), H226 Acute toxicity, Oral (Category 4), H302 Acute toxicity, Inhalation (Category 3), H331 Acute toxicity, Dermal (Category 3), H311 Skin corrosion (Category 1B), H314 Serious eye damage (Category 1), H318 .

properties

IUPAC Name

6-ethyl-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-3-7-4-5-8(10)6(2)9-7/h4-5,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMHERRLMJDWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195233
Record name 2-Methyl-6-ethyl-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-ethyl-3-hydroxypyridine

CAS RN

42451-07-0
Record name 2-Methyl-6-ethyl-3-hydroxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042451070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-6-ethyl-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-6-ETHYL-3-HYDROXYPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W522N65A4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
NA Bagdasarian, NG Khostikian… - Eksperimental'naia i …, 2014 - europepmc.org
… It was found that 6- and 12-day treatment with 2-methyl-6-ethyl-3-hydroxypyridine hemisuccinate at a dose of 100 mg/kg (intraperitoneal) led to regenerative processes in ischemic brain …
Number of citations: 2 europepmc.org
ES Kovaleva, LL Prilipko, KO Muranov… - … 'noi Biologii i Meditsiny, 1983 - europepmc.org
… release, with the efficacy being reduced in the following order: 7-hydroxyaminazine greater than butylated hydroxytoluene greater than paginol-2-methyl-6-ethyl-3-hydroxypyridine …
Number of citations: 1 europepmc.org
ES Kovaleva, LL Prilipko, KO Muranov… - Bulletin of Experimental …, 1983 - Springer
… uptake and their activity fell in the following order: 7-hydroxychloropromazine > chlorpromazine > 4-methyl-2,6-di-tert-butylphenol > paginol = 2methyl-6-ethyl-3-hydroxypyridine > ~-…
Number of citations: 1 link.springer.com
TS Gan'shina, AA Gorbunov… - Eksperimental'naia i …, 2011 - europepmc.org
Experiments on rats showed that 2-ethyl-6-methyl-3-hydroxypyridine hemisuccinate increases cerebral blood flow in the system of carotid arteries both in intact animals and under …
Number of citations: 2 europepmc.org
NR Mirzoyan, NA Bagdasaryan… - Eksperimental'naia i …, 2015 - europepmc.org
Experiments on rats showed that 6-and 12-day course treatment by mexidol or 2-ethyl-6-methyl-3-hydroxypyridine hemisuccinate (at doses 200 mg/kg, ip) prevented the lipofuscin level …
Number of citations: 3 europepmc.org
NR Mirzoian, NG Khostikian… - Eksperimental'naia i …, 2013 - europepmc.org
The effect of 5-hydroxyadamantane-2-one was studied on morphological state of brain tissue of rats after the occlusion of left middle cerebral artery. It was shown that intraperitoneal …
Number of citations: 1 europepmc.org
SM Kuznetsova, OI Lukach - Likars' ka Sprava, 2004 - europepmc.org
The article presents the results obtained after having treated patients with ischemic stroke during a rehabilitation period with cerebrum compositum. It has been also studied its influence …
Number of citations: 2 europepmc.org
НА Багдасарян, НГ Хостикян, КБ Алиханян… - Экспериментальная и …, 2014 - ekf.folium.ru
… It was found that 6- and 12-day treatment with 2-methyl-6-ethyl-3-hydroxypyridine hemisuccinate at a dose of 100 mg/kg (intraperitoneal) led to regenerative processes in ischemic brain …
Number of citations: 3 www.ekf.folium.ru

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